molecular formula C11H6ClN3O2S2 B15216234 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-48-0

3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15216234
CAS No.: 62329-48-0
M. Wt: 311.8 g/mol
InChI Key: QZIATYQSXMIXQY-UHFFFAOYSA-N
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Description

The compound 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a thiazolidin-4-one core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group. Thiazolidin-4-one derivatives are widely studied for their antimicrobial, anticancer, and antioxidant properties due to their structural versatility and ability to mimic endogenous biomolecules .

Properties

CAS No.

62329-48-0

Molecular Formula

C11H6ClN3O2S2

Molecular Weight

311.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H6ClN3O2S2/c12-7-3-1-6(2-4-7)9-13-14-10(17-9)15-8(16)5-19-11(15)18/h1-4H,5H2

InChI Key

QZIATYQSXMIXQY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, this compound is reacted with chloroacetic acid to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and reported activities of the target compound with analogs:

Compound Name Heterocycle Core Substituents Key Bioactivities Toxicity Notes
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one (Target) Oxadiazole-thiazolidin 4-Chlorophenyl, sulfanylidene Antimicrobial, anticancer (hypothesized) Not explicitly reported
(5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) Thiazolidin 4-Ethylphenyl, sulfanylidene MXD3 pathway inhibition Preclinical testing
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole-thiazolidin 4-Fluorophenyl, 4-methoxyphenyl Fungicidal, herbicidal Low hemolytic potential
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Thiadiazole-thiazolidin 2,4-Dichlorophenyl, 4-methoxyphenyl Insecticidal, herbicidal Not reported
2-(4-Chlorophenyl)-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,2,3,4-tetrahydroquinazolin-4-one Oxadiazole-quinazolin 4-Chlorophenyl, 4-methylphenyl Antimicrobial Not reported
Key Observations:
  • Heterocycle Influence : Replacement of oxadiazole with thiadiazole (e.g., ) alters electronic properties and bioactivity. Thiadiazole derivatives exhibit fungicidal and insecticidal activities, while oxadiazole-containing compounds (e.g., target compound and ) are linked to antimicrobial effects.
  • The sulfanylidene group (C=S) may offer unique binding interactions absent in compounds like S764582, which features a methylidene group (C=CH) .
  • Toxicity Profile : Thiadiazole-thiazolidin hybrids (e.g., ) demonstrate low hemolytic activity, suggesting favorable safety profiles. Structural modifications in the target compound (e.g., oxadiazole vs. thiadiazole) may similarly influence toxicity, though specific data are lacking .

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